Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a butyl-substituted cyclohexane amide, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Amidation Reaction: The butyl-substituted cyclohexane amide is introduced through an amidation reaction, where the amine group of the cyclohexane derivative reacts with the carboxylate group of the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide: This compound has a similar structure but with a benzofuran core instead of an indole core.
Methyl 4-[(4-butylcyclohexanecarbonyl)amino]benzoate: This compound has a benzoate core and a similar butyl-substituted cyclohexane amide group.
Uniqueness
Ethyl 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxylate is unique due to its specific combination of an indole core, an ethyl ester group, and a butyl-substituted cyclohexane amide. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H30N2O3 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 3-[(4-butylcyclohexanecarbonyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-8-15-11-13-16(14-12-15)21(25)24-19-17-9-6-7-10-18(17)23-20(19)22(26)27-4-2/h6-7,9-10,15-16,23H,3-5,8,11-14H2,1-2H3,(H,24,25) |
InChI Key |
TWLVBDGBVTUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
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